![molecular formula C11H15NO3S B3234583 [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid CAS No. 1353978-17-2](/img/structure/B3234583.png)
[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid
Overview
Description
[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid, also known as oxopropylthioacetamide (OPTA), is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of OPTA is not fully understood. However, it is believed that OPTA exerts its anticonvulsant and neuroprotective effects by modulating the activity of GABAergic and glutamatergic neurotransmitter systems in the brain. OPTA has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
OPTA has been shown to have various biochemical and physiological effects in animal models. OPTA has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Moreover, OPTA has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of using OPTA in lab experiments is its low toxicity and high solubility in water and organic solvents. Moreover, OPTA is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using OPTA in lab experiments is its limited stability in aqueous solutions, which may affect its biological activity.
Future Directions
There are several future directions for research on OPTA. One potential direction is to investigate its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the underlying mechanisms of its anticonvulsant and neuroprotective effects, which may lead to the development of more effective therapies for epilepsy and other neurological disorders. Moreover, further research is needed to optimize the synthesis and purification methods of OPTA, which may improve its biological activity and stability.
Scientific Research Applications
OPTA has been studied for its potential therapeutic applications, including as an anticonvulsant, neuroprotective, and anti-inflammatory agent. OPTA has been shown to have a protective effect against seizures induced by various chemical agents in animal models. OPTA also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, OPTA has been reported to have anti-inflammatory effects in various in vitro and in vivo models.
properties
IUPAC Name |
2-[(2-oxo-2-thiophen-2-ylethyl)-propan-2-ylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(2)12(7-11(14)15)6-9(13)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEYFTHAYZYUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CS1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236389 | |
Record name | Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid | |
CAS RN |
1353978-17-2 | |
Record name | Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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